N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 1346600-93-8
VCID: VC0124045
InChI: InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28)
SMILES: CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C20H35N3O8
Molecular Weight: 445.513

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester

CAS No.: 1346600-93-8

Cat. No.: VC0124045

Molecular Formula: C20H35N3O8

Molecular Weight: 445.513

* For research use only. Not for human or veterinary use.

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester - 1346600-93-8

Specification

CAS No. 1346600-93-8
Molecular Formula C20H35N3O8
Molecular Weight 445.513
IUPAC Name tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetate
Standard InChI InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28)
Standard InChI Key UTNMZRQXGAMGBB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester is characterized by specific chemical and physical properties that define its behavior in various reaction conditions. Understanding these properties is essential for its effective utilization in synthetic applications.

Physical Properties

The compound exists as a white crystalline solid at room temperature . Its solubility characteristics favor organic solvents, particularly chloroform and dichloromethane, which makes it suitable for a range of organic reactions typically performed in non-aqueous media . This solubility profile is consistent with other Boc-protected and tert-butyl ester compounds, which generally exhibit good solubility in halogenated and aprotic solvents.

Molecular Properties

The detailed molecular properties of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester are summarized in Table 1:

Table 1: Molecular Properties of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester

PropertyValueSource
CAS Number1346600-93-8
Molecular FormulaC₂₀H₃₅N₃O₈
Molecular Weight445.51 g/mol
AppearanceWhite Crystalline Solid
SolubilityChloroform, Dichloromethane

The molecular structure of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester incorporates several key functional groups. The "N-Boc" component refers to a tert-butoxycarbonyl group attached to a nitrogen atom, which serves as a protecting group widely employed in organic synthesis to shield amine functionalities during various chemical transformations. The compound also contains two tert-butyl ester groups, which function as carboxylic acid protecting groups.

Synthesis and Preparation

General Synthetic Approach

The synthesis of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester typically follows a multistep process that involves protection strategies and coupling reactions. While the specific synthetic route may vary, a general approach involves:

  • Protection of the primary amine functionality with di-tert-butyl dicarbonate (Boc anhydride) to introduce the N-Boc group.

  • Formation of the malamido core structure through appropriate coupling reactions.

  • Esterification of the carboxylic acid groups using tert-butyl alcohol under acidic conditions or with other tert-butylation reagents to form the di-tert-butyl ester moieties.

The synthetic strategy must carefully account for the reactivity of various functional groups to achieve the desired selectivity in the final product.

Synthetic Considerations

The synthetic pathway to N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester requires precise control of reaction conditions to avoid unwanted side reactions. The use of mild and selective reagents is essential, particularly when working with compounds containing multiple reactive sites. Temperature control, reaction time, and proper choice of catalysts play critical roles in achieving good yields and high purity of the target compound.

Reactivity and Chemistry

Deprotection Strategies

One of the most valuable aspects of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester is the selective deprotection options it offers for further chemical transformations:

N-Boc Deprotection

The N-Boc protecting group can be selectively removed using moderately strong acids such as trifluoroacetic acid (TFA), typically in dichloromethane or neat conditions. This deprotection often incorporates scavengers like anisole to prevent side reactions that might occur with reactive carbocations formed during the process. The selective removal of the Boc group exposes the amine functionality for subsequent reactions while preserving the tert-butyl ester groups under controlled conditions.

tert-Butyl Ester Deprotection

The tert-butyl ester groups can be selectively cleaved while preserving the N-Boc protection through specialized reagent systems. One notable approach employs the CeCl₃·7H₂O-NaI system in acetonitrile, which allows for the selective deprotection of tert-butyl esters without affecting the N-Boc group. This selective deprotection capability enables differential functionalization of the molecule, a crucial advantage in multistep synthetic pathways.

Chemical Transformations

The presence of multiple protected functional groups in N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester enables diverse chemical transformations:

  • The selective deprotection of either the N-Boc group or the tert-butyl esters allows for site-specific modifications.

  • The exposed amine (after N-Boc removal) can participate in various reactions including amide coupling, reductive amination, and nucleophilic substitution.

  • The carboxylic acid groups (after tert-butyl ester hydrolysis) can engage in esterification, amide formation, and other carboxylic acid chemistry.

These transformation possibilities make N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester a versatile intermediate in organic synthesis.

Applications in Organic Synthesis

Role as a Building Block

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester primarily serves as a building block in organic synthesis for the preparation of more complex molecules. Its utility is particularly evident in:

  • Peptide and peptidomimetic synthesis, where controlled N-terminal and C-terminal modifications are essential.

  • Medicinal chemistry for the development of potential therapeutic agents with specific functional group arrangements.

  • Construction of complex molecular scaffolds that require stepwise introduction of diverse functional groups.

Comparative Analysis with Related Compounds

While N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester has specific applications, it shares some chemical behaviors with related protected amino acid derivatives. Table 2 presents a comparative analysis of this compound with similar structures to highlight its unique position in organic synthesis:

Table 2: Comparative Analysis of N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester with Related Compounds

CompoundProtecting GroupsKey ApplicationsDeprotection Conditions
N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl EsterN-Boc, di-tert-butyl estersBuilding block in organic synthesisBoc: TFA in DCM; tert-butyl esters: CeCl₃·7H₂O-NaI in acetonitrile
N,N-Bis-Boc-N-allylamineN,N-Bis-BocNitrogen protection in synthesisStrong acidic conditions
Di-Boc-cystamineN,N'-Di-BocDisulfide-containing intermediatesAcidic conditions
L-γ-methyleneglutamic acid amide tert-butyl esterstert-butyl estersPotential anticancer compoundsVaries with specific structure

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